
2,3,3,3-Tetrafluoro-2-methylpropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,3,3-Tetrafluoro-2-methylpropan-1-ol is a fluorinated alcohol with the molecular formula C4H6F4O. It is a colorless liquid that is soluble in water and organic solvents. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications .
Preparation Methods
2,3,3,3-Tetrafluoro-2-methylpropan-1-ol can be synthesized through several methods. One common synthetic route involves the reaction of 2,3,3,3-tetrafluoropropene with methanol in the presence of a catalyst. The reaction conditions typically include moderate temperatures and pressures to ensure high yield and purity . Industrial production methods often involve large-scale reactors and continuous flow processes to optimize efficiency and reduce costs .
Chemical Reactions Analysis
2,3,3,3-Tetrafluoro-2-methylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into corresponding alkanes or alcohols using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,3,3,3-Tetrafluoro-2-methylpropan-1-ol has a wide range of scientific research applications:
Chemistry: It is used as a solvent and reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: This compound is used in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form hydrogen bonds and interact with biological molecules.
Mechanism of Action
The mechanism of action of 2,3,3,3-Tetrafluoro-2-methylpropan-1-ol involves its ability to form hydrogen bonds and interact with various molecular targets. In biological systems, it can interact with enzymes and proteins, affecting their structure and function. The fluorine atoms in the compound contribute to its unique reactivity and stability, making it a valuable tool in chemical and biological research .
Comparison with Similar Compounds
2,3,3,3-Tetrafluoro-2-methylpropan-1-ol can be compared with other fluorinated alcohols such as 2,2,3,3-Tetrafluoro-1-propanol and 1,1,1,3,3,3-Hexafluoro-2-propanol. These compounds share similar properties, such as high chemical stability and the ability to form hydrogen bonds. this compound is unique due to its specific molecular structure, which imparts distinct reactivity and solubility characteristics .
Similar Compounds
- 2,2,3,3-Tetrafluoro-1-propanol
- 1,1,1,3,3,3-Hexafluoro-2-propanol
- 2,3,3,3-Tetrafluoro-2-methylpropan-1-amine hydrochloride
Properties
IUPAC Name |
2,3,3,3-tetrafluoro-2-methylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F4O/c1-3(5,2-9)4(6,7)8/h9H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HINHKGRZOJWKIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)(C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
-1,3-thiazol-5-yl]methyl})amine hydrochloride](/img/structure/B13552674.png)

![3-Bromo-2-(oxan-4-yl)imidazo[1,2-a]pyridine](/img/structure/B13552682.png)
![N-{4-[1-(furan-2-yl)-2-azaspiro[3.3]heptane-2-carbonyl]phenyl}prop-2-enamide](/img/structure/B13552697.png)
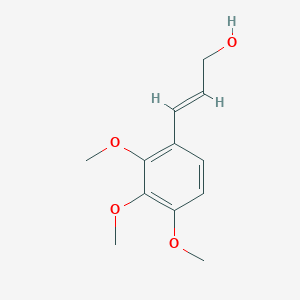
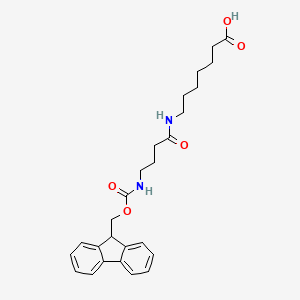
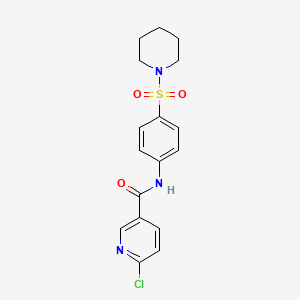
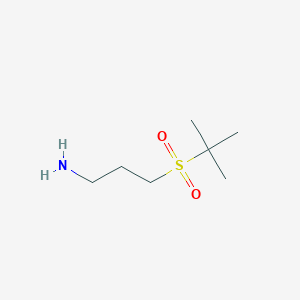



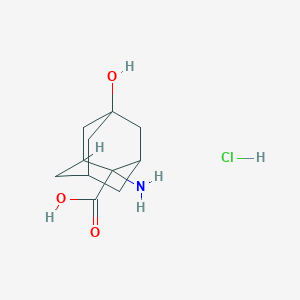
![[2-(Cycloheptylamino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate](/img/structure/B13552769.png)
![[(2,4-Dimethylphenyl)carbamoyl]methyl 2-chloropyridine-4-carboxylate](/img/structure/B13552782.png)
